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Introduction
Glucono-delta-lactone (GDL) is a naturally occurring food additive (E575) that functions as a

sequestrant, acidifier, curing agent, pickling agent, and leavening agent.[1][2] It is the cyclic

1,5-intramolecular ester of D-gluconic acid.[3] In aqueous solutions, GDL slowly hydrolyzes to

form D-gluconic acid, which provides a gradual and progressive decrease in pH.[3] This

controlled acidification is a key characteristic that differentiates GDL from other common food

acidulants and makes it a versatile ingredient in a wide range of food applications.

Mechanism of Action
The primary function of GDL in food systems is its slow hydrolysis into gluconic acid. This

reaction is dependent on temperature and pH.[3] The gradual release of acid provides a

controlled reduction in pH over time, which is advantageous in various food processing

applications where a rapid pH drop would be detrimental to the final product's texture or flavor.
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Caption: Hydrolysis of Glucono-delta-lactone to D-Gluconic Acid.

Applications in Food Preservation and Acidification
Meat Products
In meat processing, GDL serves as a curing accelerator and a preservative. Its slow

acidification enhances the curing process by promoting the conversion of nitrite to nitric oxide,

which is essential for the development of the characteristic pink color of cured meats.[3] The

gradual pH drop also inhibits the growth of spoilage and pathogenic bacteria, thereby

extending the shelf life of products like sausages and other cured meats.[3]

Dairy Products
GDL is utilized in the dairy industry as a coagulant in the production of cheese and yogurt.[4] Its

controlled acidification leads to the gentle coagulation of milk proteins, resulting in a fine and

uniform gel structure. This is particularly beneficial in the production of soft cheeses and tofu-

style products.[5]

Tofu Production
GDL is a widely used coagulant in the manufacturing of silken tofu.[3] The slow and uniform

acidification it provides results in a smooth, tender, and delicate texture that is characteristic of

this type of tofu.[3]
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As a leavening acid, GDL is combined with sodium bicarbonate to create a leavening system in

baked goods.[3] The reaction between the gluconic acid (formed from GDL hydrolysis) and

sodium bicarbonate produces carbon dioxide gas, which causes the dough or batter to rise.

The slow release of acid makes GDL particularly suitable for refrigerated and frozen doughs.[3]

Caption: Leavening action of GDL with sodium bicarbonate.

Quantitative Data
Application Product

Typical Usage
Level

pH
Change/Effect

Reference

Coagulant Tofu
0.2% - 0.6% (w/v

of soymilk)

Gradual pH drop

causes protein

coagulation

[3]

Curing Agent Sausages
0.3% - 0.8%

(w/w of meat)

Accelerates

curing, pH drop

to 5.0-5.4

[3]

Leavening Agent Baked Goods
1.0% - 2.0%

(baker's percent)

Slow CO2

release with

bicarbonate

[3]

Acidulant Dairy Products 0.1% - 0.5%

Controlled

acidification for

coagulation

[5]

Time (minutes) pH of 1% GDL solution at 25°C

0 ~3.6

60 ~3.0

120 ~2.5

Note: The rate of hydrolysis and subsequent pH drop is accelerated by increased temperature.
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Protocol 1: Evaluation of GDL as a Tofu Coagulant
Objective: To determine the effect of GDL concentration on the texture and yield of silken tofu.

Materials:

Soybeans

Water

Glucono-delta-lactone (GDL)

Blender

Cheesecloth

Tofu molds

Texture analyzer

Scale

Methodology:

Soymilk Preparation:

Soak 500g of soybeans in 2L of water for 8-12 hours.

Drain the soybeans and blend with 2L of fresh water until a smooth slurry is formed.

Filter the slurry through a cheesecloth to separate the soymilk from the okara (soy pulp).

Heat the soymilk to 90-95°C and hold for 5-10 minutes.

Coagulation:

Prepare different concentrations of GDL solutions (e.g., 0.2%, 0.3%, 0.4%, 0.5% w/v of the

soymilk).
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Cool the soymilk to 80-85°C.

Gently stir the soymilk while adding the GDL solution.

Immediately pour the mixture into tofu molds and let it set undisturbed for 30-40 minutes.

Analysis:

Yield: Weigh the resulting tofu curd and calculate the yield as a percentage of the initial

weight of soybeans.

Texture Analysis: Use a texture analyzer to measure the hardness, springiness, and

cohesiveness of the tofu samples.

Sensory Evaluation: Conduct a sensory panel to evaluate the texture, flavor, and overall

acceptability of the tofu samples.

Protocol 2: Assessment of GDL as a Leavening Agent in
a Model Cake System
Objective: To evaluate the effect of GDL on the volume and texture of a model cake.

Materials:

Flour

Sugar

Eggs

Oil

Water

Sodium bicarbonate

Glucono-delta-lactone (GDL)

Baking pans
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Oven

Volume measurement apparatus (e.g., seed displacement)

Methodology:

Batter Preparation:

Prepare a control cake batter without any leavening acid.

Prepare experimental batters with a fixed amount of sodium bicarbonate and varying

levels of GDL (e.g., 1:2, 1.5:2, 2:2 ratio of sodium bicarbonate to GDL).

Combine all dry ingredients, including the leavening agents.

Add the wet ingredients and mix until a homogeneous batter is formed.

Baking:

Pour a standard amount of batter into greased and floured baking pans.

Bake at a pre-set temperature (e.g., 175°C) for a specified time until a wooden skewer

inserted into the center comes out clean.

Analysis:

Volume: Measure the volume of the cooled cakes using a seed displacement method.

Texture: Analyze the crumb structure visually and measure the crumb firmness using a

texture analyzer.

pH: Measure the pH of the cake crumb.

Protocol 3: Determination of the Acidification Kinetics of
GDL in an Aqueous System
Objective: To measure the rate of pH change and increase in titratable acidity of a GDL solution

over time.
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Materials:

Glucono-delta-lactone (GDL)

Distilled water

pH meter

Burette

0.1 N Sodium hydroxide (NaOH) solution

Phenolphthalein indicator

Magnetic stirrer and stir bar

Water bath

Methodology:

Solution Preparation:

Prepare a 1% (w/v) GDL solution in distilled water.

Place the solution in a temperature-controlled water bath (e.g., 25°C).

pH Measurement:

Calibrate the pH meter using standard buffer solutions.

Immerse the pH electrode in the GDL solution and start a timer.

Record the pH at regular intervals (e.g., every 5 minutes for the first 30 minutes, then

every 15 minutes for up to 2 hours).

Titratable Acidity Measurement:

At the same time intervals as the pH measurements, take a known volume of the GDL

solution (e.g., 10 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a few drops of phenolphthalein indicator.

Titrate with 0.1 N NaOH until a faint pink color persists for 30 seconds.

Record the volume of NaOH used.

Calculate the titratable acidity as a percentage of gluconic acid.

Preparation

Treatment

Analysis

Sample Preparation
(e.g., soymilk, batter, meat)

Application of GDL to Sample

Prepare GDL Solution
(Varying concentrations)

Incubation / Processing
(e.g., setting, baking, curing)

Physical Analysis
(Texture, Volume, Yield)

Chemical Analysis
(pH, Titratable Acidity) Sensory Evaluation

Click to download full resolution via product page

Caption: General experimental workflow for evaluating GDL's efficacy.

Protocol 4: Evaluation of the Antimicrobial Efficacy of
GDL in a Cured Meat Model
Objective: To assess the effectiveness of GDL in inhibiting the growth of pathogenic bacteria in

a model cured meat system.
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Materials:

Lean ground pork

Salt

Curing salt (containing sodium nitrite)

Glucono-delta-lactone (GDL)

Starter culture (optional)

Strains of relevant pathogenic bacteria (e.g., Listeria monocytogenes, Salmonella enterica)

Sterile bags for incubation

Microbiological media (e.g., Plate Count Agar, selective agars)

Stomacher

Incubator

Methodology:

Inoculum Preparation:

Grow the selected bacterial strains in appropriate broth media to achieve a known

concentration (e.g., 10^8 CFU/mL).

Create a mixed-strain inoculum.

Meat Batter Preparation:

Prepare a control meat batter with salt and curing salt.

Prepare experimental batters with the addition of varying concentrations of GDL (e.g.,

0.5%, 1.0%).
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Inoculate the meat batters with the prepared bacterial inoculum to achieve a final

concentration of approximately 10^3 CFU/g.

Mix thoroughly to ensure even distribution of ingredients and microorganisms.

Incubation:

Portion the inoculated meat batters into sterile bags.

Incubate under conditions that mimic the fermentation and drying process of cured

sausages (e.g., controlled temperature and humidity).

Microbiological Analysis:

At specified time intervals (e.g., 0, 24, 48, 72 hours, and after drying), take samples from

each treatment group.

Homogenize the samples in a sterile diluent using a stomacher.

Perform serial dilutions and plate on appropriate agar media to enumerate the target

pathogenic bacteria.

Incubate the plates and count the colonies to determine the CFU/g.

Data Analysis:

Compare the microbial counts between the control and GDL-treated samples to determine

the inhibitory effect of GDL.

Protocol 5: Quantitative Analysis of GDL in a Food
Matrix by HPLC
Objective: To quantify the amount of GDL in a food sample using High-Performance Liquid

Chromatography (HPLC).

Materials:

Food sample containing GDL
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GDL analytical standard

Acetonitrile (HPLC grade)

Water (HPLC grade)

Phosphoric acid

Syringe filters (0.45 µm)

HPLC system with a UV or Refractive Index (RI) detector

C18 analytical column

Methodology:

Standard Preparation:

Prepare a stock solution of GDL in a suitable solvent (e.g., a mixture of acetonitrile and

water).

Prepare a series of working standards by diluting the stock solution to create a calibration

curve (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation:

Homogenize a known weight of the food sample.

Extract the GDL from the sample using a suitable solvent (e.g., acetonitrile/water mixture).

This may involve sonication or shaking.

Centrifuge the extract to pellet solid particles.

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis:

Mobile Phase: A mixture of acetonitrile and a dilute aqueous acid (e.g., 0.1% phosphoric

acid). The exact ratio should be optimized for the specific column and system.
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Flow Rate: Typically 1.0 mL/min.

Column Temperature: Ambient or controlled (e.g., 30°C).

Injection Volume: 10-20 µL.

Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection.

Inject the standards and the sample extract into the HPLC system.

Quantification:

Identify the GDL peak in the chromatograms based on the retention time of the standard.

Construct a calibration curve by plotting the peak area of the standards against their

concentration.

Determine the concentration of GDL in the sample extract from the calibration curve.

Calculate the amount of GDL in the original food sample, taking into account the initial

weight of the sample and the dilution factor.
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To cite this document: BenchChem. [Application Notes and Protocols: Gluconolactone in
Food Preservation and Acidification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072293#application-of-gluconolactone-in-food-
preservation-and-acidification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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